

Spectroscopic Fingerprints: A Comparative Guide to 4-Fluoro-2,3-dimethylaniline Isomers

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Compound of Interest

Compound Name: **4-Fluoro-2,3-dimethylaniline**

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A detailed spectroscopic analysis of **4-Fluoro-2,3-dimethylaniline** and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid in their unambiguous identification and characterization.

Distinguishing between closely related isomers is a critical step in chemical synthesis and drug discovery. The subtle differences in the substitution pattern on the aromatic ring of **4-Fluoro-2,3-dimethylaniline** and its isomers give rise to unique spectroscopic signatures. This guide offers a comprehensive comparison of these fingerprints to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-2,3-dimethylaniline** and its selected isomers.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	Aromatic Protons (δ , ppm)	-NH ₂ Protons (δ , ppm)	-CH ₃ Protons (δ , ppm)
4-Fluoro-2,3-dimethylaniline	6.7-7.0 (m)	~3.6 (br s)	~2.1 (s), ~2.2 (s)
5-Fluoro-2,3-dimethylaniline	6.5-6.8 (m)	~3.6 (br s)	~2.0 (s), ~2.2 (s)
3-Fluoro-2,4-dimethylaniline	6.6-6.9 (m)	~3.5 (br s)	~2.1 (s), ~2.3 (s)
2-Fluoro-3,4-dimethylaniline	6.8-7.1 (m)	~3.7 (br s)	~2.2 (s), ~2.3 (s)
6-Fluoro-2,3-dimethylaniline	6.6-6.9 (m)	~3.6 (br s)	~2.1 (s), ~2.2 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (ppm)

Compound	Aromatic Carbons (δ , ppm)	-CH ₃ Carbons (δ , ppm)	C-F Carbon (δ , ppm)	C-N Carbon (δ , ppm)
4-Fluoro-2,3-dimethylaniline	115-150	~12, ~18	155-160 (d)	140-145
5-Fluoro-2,3-dimethylaniline	110-165	~14, ~20	158-163 (d)	145-150
3-Fluoro-2,4-dimethylaniline	112-158	~13, ~19	157-162 (d)	142-147
2-Fluoro-3,4-dimethylaniline	118-152	~15, ~21	150-155 (d)	138-143
6-Fluoro-2,3-dimethylaniline	114-153	~12, ~19	152-157 (d)	141-146

Note: The carbon attached to the fluorine atom exhibits a characteristic doublet (d) due to C-F coupling.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H Stretching	C-N Stretching (Aromatic)	C-F Stretching
4-Fluoro-2,3-dimethylaniline	~3400, ~3300	~1300	~1200
Isomers	~3450-3350, ~3350-3250	~1335-1250	~1250-1100

Note: Primary aromatic amines typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Fluoro-2,3-dimethylaniline	139	124 (M-CH ₃) ⁺ , 111 (M-C ₂ H ₄) ⁺
Isomers	139	Loss of methyl radical (M-15) is a common fragmentation pathway.

Note: The molecular ion peak for all isomers is expected at an m/z of 139. The fragmentation patterns can provide clues to the substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Fluoro-2,3-dimethylaniline** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher NMR spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover a range of 0-12 ppm.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 0-200 ppm. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was finely ground and mixed with dry potassium bromide (KBr) to form a pellet.[1][2] Alternatively, a thin film was cast from a solution onto a salt plate (e.g., NaCl or KBr).[1][2] Liquid samples were analyzed as a thin film between two salt plates.[1]

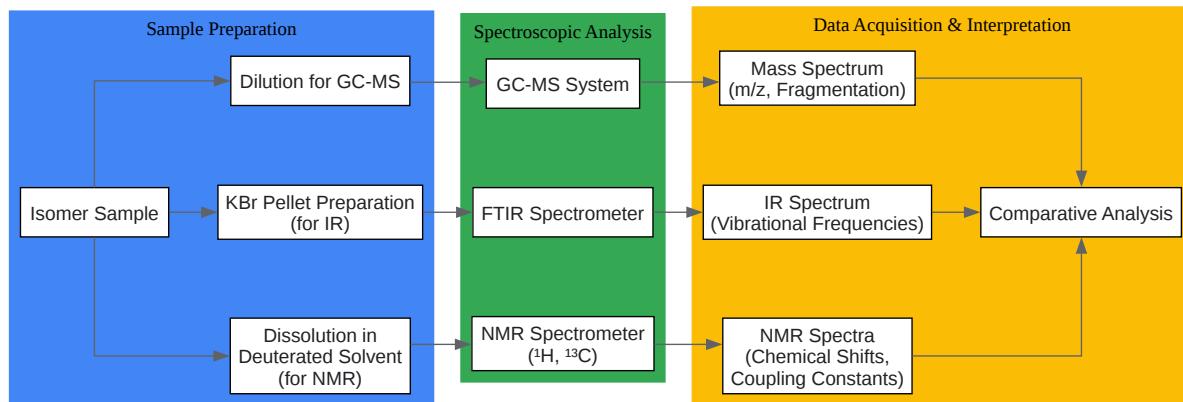
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation of any potential impurities.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source was used.
- GC Conditions: A non-polar capillary column was typically used with helium as the carrier gas. The oven temperature was programmed with an initial hold followed by a gradual ramp to ensure good separation.
- MS Conditions: Mass spectra were acquired in the m/z range of 40-400. The ionization energy was typically set at 70 eV.

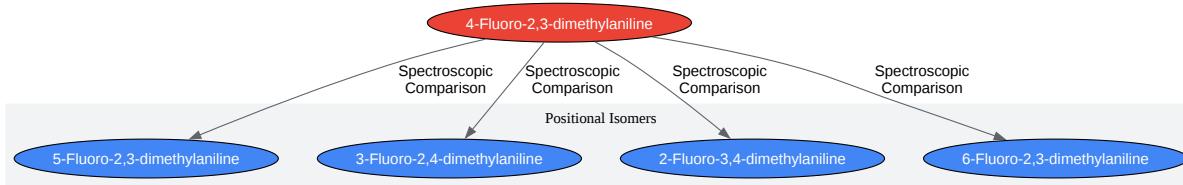
Visualization of Analytical Workflow and Isomer Comparison

To aid in understanding the analytical process and the relationship between the isomers, the following diagrams are provided.



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Caption: Experimental workflow for the spectroscopic analysis of **4-Fluoro-2,3-dimethylaniline** isomers.



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Caption: Logical relationship for the spectroscopic comparison of **4-Fluoro-2,3-dimethylaniline** and its isomers.

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References

- 1. pharmatutor.org [pharmatutor.org]
- 2. orgchemboulder.com [orgchemboulder.com]
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